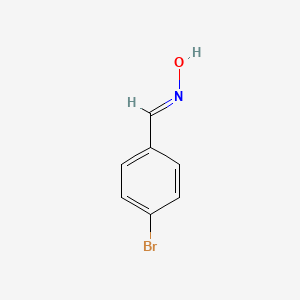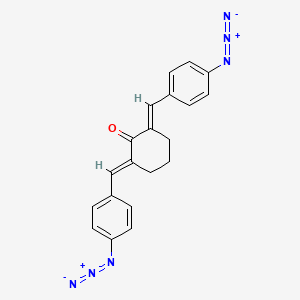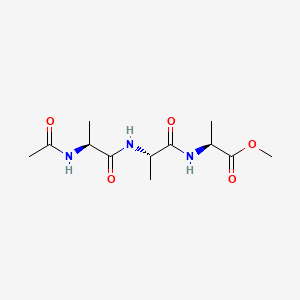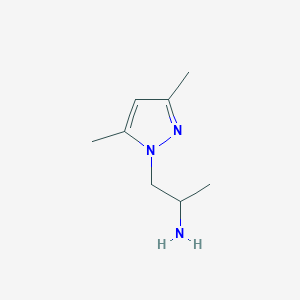![molecular formula C9H10N4O3 B1277586 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878441-48-6](/img/structure/B1277586.png)
3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its potential biological activity and has been the subject of various synthetic efforts. The compound is characterized by the presence of a triazolopyrimidine core, a methyl group at the 5-position, a propanoic acid substituent, and an oxo group at the 7-position.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported through a three-component condensation process. This process involves the reaction of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Although the specific synthesis of 3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is not detailed, it is likely that a similar synthetic route could be employed, with modifications to introduce the propanoic acid substituent.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the fused triazole and pyrimidine rings. The presence of various substituents can significantly influence the chemical and biological properties of these molecules. In the case of the compound under discussion, the methyl group and the propanoic acid moiety are expected to impact its molecular conformation and potential interaction with biological targets.
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present. The core structure can participate in cyclocondensation reactions, as seen in the synthesis of oxazolopyrimidinones from amino-oxazolines . The propanoic acid group in the compound could potentially be involved in further chemical transformations, such as amide bond formation or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of the oxo group and the propanoic acid substituent is likely to affect the compound's solubility, acidity, and overall reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- The synthesis of derivatives involving the 1,2,4-triazolo[1,5-a]pyrimidine ring, including the 5-methyl-7,8-dihydro and 7-methyl-5-phenylamino versions, was achieved through reactions with 3-oxo-N-phenylbutanethioamide. These compounds were characterized using NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006).
- Another study reported the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray diffraction and spectroscopic techniques, providing insights into its structural properties (Lahmidi et al., 2019).
Theoretical Studies and Properties
- A comprehensive theoretical investigation was conducted on derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine, including 5-oxo and 7-oxo versions. This study involved ab initio calculations to understand their electronic properties and potential binding sites for metal ions (Haj et al., 2000).
- Another research focused on the electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, exploring its potential as an antiviral drug through various electrochemical methods (Ivoilova et al., 2021).
Synthesis of Novel Compounds and Potential Applications
- Studies have demonstrated the synthesis of polyheterocyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, which showed significant antioxidant activity. This highlights the potential for creating compounds with therapeutic properties (Bayazeed & Alnoman, 2020).
- The reaction of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with α, β-unsaturated carbonyl compounds led to the formation of alkylated heterocycles, indicating a pathway for synthesizing novel compounds with potential applications in various fields (Lipson et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)13-9(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,14,15)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLJBLQCQNPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424530 |
Source


|
| Record name | 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878441-48-6 |
Source


|
| Record name | 3-(5-Methyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

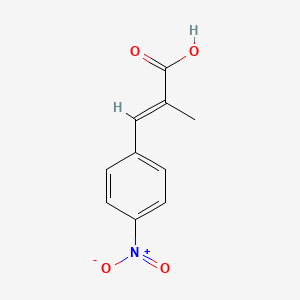

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

